4-(1-(Aminomethyl)-2-propynyl)phenol
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Overview
Description
Colforsin dapropate is a carboxylic ester derived from the condensation of forskolin (colforsin) with N,N-dimethyl-β-alanine. It is known for its water-soluble hydrochloride salt form, which acts as an adenylyl cyclase activator. This compound has been studied for its cardiac selectivity and is used in the treatment of acute heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Colforsin dapropate is synthesized through the condensation of forskolin with N,N-dimethyl-β-alanine. The reaction involves the formation of a carboxylic ester linkage between the two molecules .
Industrial Production Methods: The industrial production of colforsin dapropate involves the use of forskolin as the starting material, which is then reacted with N,N-dimethyl-β-alanine under controlled conditions to form the desired ester. The product is then purified and converted into its hydrochloride salt form for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Colforsin dapropate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of colforsin dapropate, which may have different pharmacological properties .
Scientific Research Applications
Colforsin dapropate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic AMP.
Medicine: Studied for its potential therapeutic effects in treating heart failure, as it acts as a positive inotropic and vasodilator agent.
Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
Colforsin dapropate exerts its effects by activating adenylyl cyclase, which leads to an increase in cyclic AMP levels within cells. This activation results in various physiological effects, including positive inotropic and vasodilatory actions. The compound targets molecular pathways involving adenylyl cyclase and cyclic AMP, which are crucial for its therapeutic effects .
Comparison with Similar Compounds
Forskolin: The parent compound from which colforsin dapropate is derived. It also activates adenylyl cyclase but has limited water solubility.
Colforsin daropate hydrochloride: Another derivative of forskolin with similar properties but different pharmacokinetics.
Other adenylyl cyclase activators: Compounds like isoproterenol and dobutamine, which also increase cyclic AMP levels but through different mechanisms
Uniqueness: Colforsin dapropate is unique due to its water solubility and cardiac selectivity, making it a valuable compound for treating heart failure. Its ability to increase cyclic AMP levels without relying on β-adrenoceptor-mediated mechanisms sets it apart from other similar compounds .
Properties
CAS No. |
115062-49-2 |
---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
4-(1-aminobut-3-yn-2-yl)phenol |
InChI |
InChI=1S/C10H11NO/c1-2-8(7-11)9-3-5-10(12)6-4-9/h1,3-6,8,12H,7,11H2 |
InChI Key |
RSTGIJNRFQUESV-UHFFFAOYSA-N |
SMILES |
C#CC(CN)C1=CC=C(C=C1)O |
Canonical SMILES |
C#CC(CN)C1=CC=C(C=C1)O |
Synonyms |
ethynyltyramine |
Origin of Product |
United States |
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